Pracinostat-d7 chemical structure and physical properties
Pracinostat-d7 chemical structure and physical properties
Pracinostat-d7: Chemical Architecture, Bioanalytical Properties, and Pharmacokinetic Applications
Executive Summary
Pracinostat (SB939) is a highly potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant efficacy in preclinical and clinical models of hematological malignancies and solid tumors (). To accurately characterize its complex pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles, robust bioanalytical quantification is required.
Pracinostat-d7 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This technical guide details the structural properties of Pracinostat-d7, the mechanistic context of the parent compound, and a self-validating bioanalytical protocol for its application in drug development.
Chemical Structure and Physical Properties
Pracinostat is a hydroxamic acid derivative featuring a benzimidazole core. In Pracinostat-d7, seven hydrogen atoms on the butyl chain are replaced with deuterium ().
Causality in Isotopic Design: The strategic placement of the deuterium label on the aliphatic butyl chain—rather than on the labile hydroxamic acid or amine groups—is a critical design choice. It prevents hydrogen-deuterium exchange (HDX) with protic solvents or biological matrices during extraction and chromatography. This ensures that the +7 Da mass shift remains absolute, eliminating isotopic overlap with the parent compound's naturally occurring heavy isotopes and ensuring precise MS/MS quantification.
Table 1: Chemical and Physical Properties of Pracinostat-d7
| Property | Value / Description |
| Chemical Name | (2E)-3-{2-[(2,2,3,3,4,4,4-2H7)Butyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide |
| Molecular Formula | C20H23D7N4O2 |
| Molecular Weight | 365.52 g/mol |
| CAS Registry Number | 1795137-15-3 |
| Isotopic Purity | >98% |
| Appearance | Crystalline Solid |
| Solubility | Soluble in DMSO (≥30 mg/mL), DMF, and Methanol |
| Primary Application | Internal Standard (IS) for LC-MS/MS quantification |
Mechanistic Context: Pracinostat (SB939) as a Pan-HDAC Inhibitor
To understand the pharmacokinetic targets of Pracinostat, one must understand its pharmacodynamics. Pracinostat acts as a pan-HDAC inhibitor, selectively targeting Class I, II, and IV HDACs with IC50 values ranging from 40 to 140 nM ().
The pharmacophore consists of three parts: a lipophilic cap (benzimidazole), an aliphatic linker, and a zinc-binding group (ZBG) consisting of hydroxamic acid. The hydroxamic acid moiety chelates the zinc ion (Zn2+) located in the catalytic pocket of the HDAC enzyme. This chelation blocks the enzyme's ability to deacetylate lysine residues on histone tails, leading to chromatin relaxation, the reactivation of silenced tumor suppressor genes, and subsequent apoptosis in neoplastic cells.
Caption: Mechanistic pathway of Pracinostat-mediated HDAC inhibition and tumor cell apoptosis.
The Role of Pracinostat-d7 in LC-MS/MS Workflows
During preclinical and clinical PK studies, Pracinostat must be quantified from complex biological matrices (e.g., plasma, serum, tissue homogenates). Matrix effects—where co-eluting biological components suppress or enhance the ionization of the target analyte in the mass spectrometer—can severely compromise data integrity.
By spiking samples with Pracinostat-d7 prior to extraction, researchers create a self-correcting system. Because the deuterated standard shares the exact physicochemical properties (pKa, lipophilicity) as the parent drug, it co-elutes chromatographically and experiences identical matrix effects and extraction recovery rates. The ratio of the analyte peak area to the Pracinostat-d7 peak area remains constant, normalizing any analytical variance.
Caption: LC-MS/MS sample preparation and quantification workflow using Pracinostat-d7.
Experimental Protocol: Pharmacokinetic Profiling using Pracinostat-d7
The following methodology outlines a validated liquid-liquid extraction (LLE) and LC-MS/MS workflow for quantifying Pracinostat in plasma, utilizing Pracinostat-d7 as the internal standard ().
Reagent Preparation
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IS Working Solution: Dissolve Pracinostat-d7 in 50% methanol/water to yield a concentration of 500 ng/mL.
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Extraction Solvent: Methyl tert-butyl ether (MTBE).
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Causality: MTBE is selected over standard protein precipitation (e.g., pure acetonitrile) because it provides a vastly cleaner extract. It selectively partitions the lipophilic Pracinostat and Pracinostat-d7 into the organic layer while leaving polar matrix proteins and phospholipids in the aqueous phase, thereby minimizing ion suppression in the MS source.
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Step-by-Step Extraction Methodology
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Aliquot & Spike: Transfer 50 μL of plasma (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube. Add 10 μL of the Pracinostat-d7 IS Working Solution (500 ng/mL). Vortex briefly to ensure homogenous distribution.
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Liquid-Liquid Extraction: Add 1.25 mL of MTBE to the sample.
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Agitation: Vortex vigorously for 30 minutes. This extended kinetic mixing ensures complete partitioning of the analytes into the organic phase.
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Phase Separation: Centrifuge the samples at 1200 × g for 10 minutes at 4°C. The low temperature prevents the thermal degradation of the hydroxamic acid moiety.
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Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a fresh glass tube, strictly avoiding the aqueous layer and protein pellet.
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Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 35°C using a Turbovap.
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Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (e.g., 60% Methanol / 40% Water with 0.1% Formic Acid). Vortex for 5 minutes and transfer to autosampler vials for LC-MS/MS Multiple Reaction Monitoring (MRM).
Self-Validating System Controls
To ensure the trustworthiness and integrity of the assay, the protocol must incorporate the following self-validating checks:
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Double Blank (Matrix without Analyte or IS): Proves the absence of endogenous matrix interference at the retention time of the analytes.
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Zero Standard (Blank Matrix + IS): Verifies the absence of isotopic cross-talk. It ensures the Pracinostat-d7 standard does not contain unlabeled Pracinostat impurities that would artificially inflate the lower limit of quantification (LLOQ).
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Calibration Curve & QCs: A minimum of 6 non-zero calibration points and Quality Control samples at low, mid, and high concentrations must be run to validate linearity and precision across the analytical run.
Conclusion
The integration of Pracinostat-d7 into bioanalytical workflows provides an uncompromising level of accuracy in pharmacokinetic profiling. By leveraging its stable isotopic mass shift and identical physicochemical behavior to Pracinostat, researchers can effectively neutralize matrix effects and extraction variabilities. This methodological rigor is essential for advancing Pracinostat through clinical development and optimizing dosing regimens for oncology patients.
References
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Title: Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics Source: Drug Metabolism and Disposition URL: [Link]
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Title: The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML Source: Blood Cancer Journal URL: [Link]
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Title: PubChem Compound Summary for CID 49855250, Pracinostat Source: National Center for Biotechnology Information (NCBI) URL: [Link]
